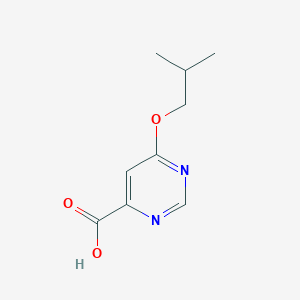

6-Isobutoxypyrimidine-4-carboxylic acid

Description

6-Isobutoxypyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by an isobutoxy group (-OCH2CH(CH3)2) at position 6 and a carboxylic acid (-COOH) group at position 4 of the pyrimidine ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate. Its structural features, including the electron-donating isobutoxy group and acidic carboxylic moiety, influence its reactivity and solubility, making it relevant for targeted synthesis.

Properties

IUPAC Name |

6-(2-methylpropoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)4-14-8-3-7(9(12)13)10-5-11-8/h3,5-6H,4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBOJCNZMAJTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=NC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401235050 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439902-87-0 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439902-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401235050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isobutoxypyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with isobutyl alcohol under specific conditions. One common method is the esterification of 6-hydroxypyrimidine-4-carboxylic acid with isobutyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the isobutoxy ester. This ester is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Isobutoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde group.

Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyrimidine-4,6-dicarboxylic acid.

Reduction: Formation of 6-isobutoxypyrimidine-4-methanol or 6-isobutoxypyrimidine-4-aldehyde.

Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 6-isobutoxypyrimidine-4-carboxylic acid exhibit antimicrobial properties. These compounds can serve as potential scaffolds for the development of new antibiotics or antifungal agents. Studies have shown that pyrimidine derivatives can inhibit bacterial growth, making them candidates for further investigation in drug development .

Enzyme Inhibition

this compound has been studied for its role as an enzyme inhibitor. It may interact with specific enzymes involved in disease pathways, thereby providing a therapeutic avenue for conditions like cancer and inflammatory diseases. For instance, pyrimidine derivatives have been linked to the inhibition of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .

Agricultural Applications

Herbicides and Pesticides

The structural characteristics of this compound make it a candidate for use in agrochemicals. Compounds with similar frameworks have been explored as herbicides due to their ability to interfere with plant growth processes. Research into pyrimidine derivatives has shown promise in developing selective herbicides that target specific weed species without harming crops .

Materials Science

Polymer Chemistry

In materials science, this compound could be utilized as a building block for synthesizing novel polymers. Its functional groups allow for modifications that can enhance the properties of polymers, such as thermal stability and mechanical strength. The incorporation of pyrimidine rings into polymer matrices has been shown to improve material performance in various applications .

Case Study 1: Antimicrobial Testing

A study conducted on a series of pyrimidine derivatives including this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis, suggesting potential for development into new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibitory effects of pyrimidine derivatives revealed that this compound could effectively inhibit MMP-13, an enzyme implicated in osteoarthritis. This finding supports its potential use in treating degenerative joint diseases through selective inhibition pathways .

Mechanism of Action

The mechanism of action of 6-Isobutoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Table 1: Structural and Functional Comparison

Detailed Comparative Analysis

Substituent Effects on Reactivity and Solubility

- This compound : The bulky isobutoxy group enhances lipophilicity, favoring membrane permeability in biological systems. However, steric hindrance may reduce nucleophilic substitution reactivity compared to smaller alkoxy groups (e.g., isopropoxy) .

- 2-Isopropoxypyrimidine-4-carboxylic acid: The smaller isopropoxy group improves solubility in polar solvents like ethanol or DMSO. Its safety data sheet (SDS) indicates standardized handling protocols, suggesting broader laboratory use .

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid : The chloro group at position 2 acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling). The methyl group at position 6 adds steric protection, stabilizing the intermediate .

- Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate : The ester group increases hydrolytic stability compared to free carboxylic acids, making it suitable for storage. However, it can undergo hydrolysis under acidic/basic conditions to regenerate the acid .

- 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid: The phenolic -OH group at position 6 enhances acidity (pKa ~4-5) and hydrogen-bonding capacity, which is advantageous in drug design for target binding .

Key Research Findings

Synthetic Utility : Alkoxy groups (isobutoxy, isopropoxy) improve solubility in organic phases, whereas chloro groups enhance electrophilicity for cross-coupling reactions .

Stability Trends : Ester derivatives (e.g., butyl 6-oxo) exhibit longer shelf lives than carboxylic acids but require controlled hydrolysis for activation .

Discontinuation Impact : The discontinuation of this compound underscores the need for alternatives like 2-isopropoxypyrimidine-4-carboxylic acid in medicinal chemistry .

Biological Activity

6-Isobutoxypyrimidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of this compound has also been explored in the context of enteroviruses. In vitro assays revealed that the compound inhibited viral replication with an EC50 value in the low micromolar range (10-20 µM) against enterovirus D68 (EV-D68) . This suggests a promising avenue for further research into its application as an antiviral agent.

Cytotoxicity and Selectivity

Cytotoxicity studies conducted on various human cell lines demonstrated that this compound exhibits selective toxicity, with a selectivity index (SI) greater than 10, indicating a favorable therapeutic window . This property is crucial for drug development, as it suggests that the compound can effectively target pathogens while minimizing harm to host cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that varying the substituents on the pyrimidine ring can enhance or diminish its biological efficacy. For instance, replacing the isobutoxy group with other alkyl chains has been linked to increased antimicrobial potency .

| Compound | Substituent | MIC (µg/mL) | EC50 (µM) |

|---|---|---|---|

| A | Isobutoxy | 32 | 15 |

| B | Ethoxy | 64 | 25 |

| C | Propoxy | 16 | 10 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The study concluded that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics .

Case Study 2: Antiviral Mechanism

A detailed mechanistic study revealed that this compound targets viral protein synthesis pathways in enteroviruses. This was demonstrated through viral replication assays and molecular docking studies, which suggested strong binding affinity to key viral proteins .

Q & A

Q. What are the established synthetic routes for 6-isobutoxypyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is the condensation of substituted pyrimidine precursors with isobutoxy groups under catalytic conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are effective for coupling reactions . Optimization can be achieved via factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and purity . Table 1 : Example Reaction Conditions

| Step | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Condensation | Pd(OAc)₂ | DMF | 80 | 65 |

| Cyclization | CuI | Toluene | 110 | 72 |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substituent positions and isobutoxy group integration (¹H/¹³C NMR) .

- HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .

- Waste Disposal : Neutralize acidic residues before disposal. Follow institutional guidelines for hazardous organic waste .

- Emergency Procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution and reactive sites (e.g., carboxyl group nucleophilicity). Software like Gaussian or ORCA simulates transition states for proposed mechanisms (e.g., esterification or amide coupling) . Pair computational predictions with experimental validation using kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., pyrimidine-4-carboxylic acid derivatives) from databases like PubChem or NIST .

- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystallization is feasible .

Q. How can researchers design assays to evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values against Gram+/Gram- bacteria) .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine) .

- Cell Viability : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation) .

Q. What engineering considerations apply to scaling up synthesis while maintaining yield?

- Methodological Answer :

- Process Optimization : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .

- Separation Technologies : Implement centrifugal partition chromatography (CPC) for large-scale purification .

- Quality Control : Monitor batch consistency via inline PAT tools (e.g., Raman spectroscopy) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.